molecular formula C12H13BrO5 B2390577 Dimethyl (5-bromo-2-methoxyphenyl)malonate CAS No. 910443-10-6

Dimethyl (5-bromo-2-methoxyphenyl)malonate

Cat. No.: B2390577
CAS No.: 910443-10-6
M. Wt: 317.135
InChI Key: OFKAYQDZGAMGMC-UHFFFAOYSA-N
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Description

Dimethyl (5-bromo-2-methoxyphenyl)malonate is an organic compound with the molecular formula C12H13BrO5 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 5-bromo-2-methoxyphenyl group and two methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (5-bromo-2-methoxyphenyl)malonate can be synthesized through a multi-step process. One common method involves the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to a malonate esterification reaction using dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-bromo-2-methoxyphenyl)malonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Formation of substituted malonates.

    Hydrolysis: Formation of 5-bromo-2-methoxyphenylmalonic acid.

    Oxidation: Formation of 5-bromo-2-hydroxyphenylmalonate.

Scientific Research Applications

Dimethyl (5-bromo-2-methoxyphenyl)malonate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl (5-bromo-2-methoxyphenyl)malonate in chemical reactions involves the activation of the bromine atom and the ester groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (5-bromo-2-methoxyphenyl)malonate: Similar structure but with ethyl ester groups instead of methyl.

    Dimethyl (5-bromo-2-hydroxyphenyl)malonate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

Dimethyl (5-bromo-2-methoxyphenyl)malonate is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity patterns. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

IUPAC Name

dimethyl 2-(5-bromo-2-methoxyphenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO5/c1-16-9-5-4-7(13)6-8(9)10(11(14)17-2)12(15)18-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKAYQDZGAMGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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